molecular formula C21H19N3O6S2 B2824948 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 877637-68-8

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2824948
CAS No.: 877637-68-8
M. Wt: 473.52
InChI Key: GVACLVFDIXNKMD-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a synthetic small molecule designed to modulate the apelin/APJ receptor system, a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, energy metabolism, and gastrointestinal function . Structurally, it features a 4H-pyran-3-yl core substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 4-(pyrrolidine-1-sulfonyl)benzoate ester at position 2. The pyrrolidine-1-sulfonyl substituent distinguishes it from closely related analogs, such as ML221 (4-nitrobenzoate derivative), which has been extensively studied as a selective APJ antagonist .

This compound was likely developed through structure-activity relationship (SAR) optimization efforts targeting the APJ receptor, a receptor associated with cardiovascular diseases and metabolic disorders.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c25-18-12-16(14-31-21-22-8-3-9-23-21)29-13-19(18)30-20(26)15-4-6-17(7-5-15)32(27,28)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVACLVFDIXNKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multi-step organic reactionsThe final step often involves the esterification of the benzoate group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety may interact with nucleic acids, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate and related compounds:

Compound Substituent at Benzoate Position APJ Antagonism (IC₅₀) Selectivity Solubility/Stability
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate 4-(pyrrolidine-1-sulfonyl) Not reported Likely high (inferred from SAR) Unknown; sulfonyl groups may enhance polarity
ML221 (4-nitrobenzoate) 4-nitro 0.70 μM (cAMP assay) >37-fold selective over AT1 Poor aqueous solubility; unstable in plasma
4-bromobenzoate analog 4-bromo ~5–10 μM (estimated) Moderate Not reported
4-trifluoromethylbenzoate analog 4-CF₃ ~5–10 μM (estimated) Moderate Not reported
3-(trifluoromethyl)benzoate analog 3-CF₃ Not reported Unknown Commercial availability (CAS: 877636-63-0)

Key Observations:

Substituent Effects on APJ Activity The 4-nitro group in ML221 confers the highest potency (IC₅₀ = 0.70 μM in cAMP assays), likely due to strong electron-withdrawing effects that enhance receptor binding . 4-bromo and 4-CF₃ substituents show reduced potency (~5–10 μM), suggesting steric or electronic mismatches at the APJ binding site . The pyrrolidine-1-sulfonyl group in the target compound introduces a bulky, polar substituent. Sulfonamide groups are known to improve metabolic stability and solubility compared to esters, but this may come at the cost of reduced membrane permeability .

Selectivity and Off-Target Effects ML221 demonstrates >37-fold selectivity for APJ over the angiotensin II type 1 (AT1) receptor and minimal activity against 29 other GPCRs (except κ-opioid and benzodiazepine receptors at 10 μM) . The selectivity profile of the pyrrolidine-sulfonyl analog remains uncharacterized, but sulfonamide-containing compounds often exhibit cleaner off-target profiles due to reduced nonspecific interactions .

Physicochemical Properties

  • ML221 has poor aqueous solubility at pH 7.4 but moderate permeability in PAMPA assays. Its rapid metabolism in human and mouse liver microsomes limits in vivo utility .
  • The pyrrolidine-sulfonyl group may improve solubility via hydrogen bonding but could also increase metabolic stability by resisting esterase-mediated hydrolysis, a common issue with benzoate esters .

Synthetic Accessibility ML221 is synthesized via a three-step route involving chlorination, alkylation, and esterification (Scheme 1 in ).

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and a sulfonamide group, suggest diverse applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic interventions.

Structural Characteristics

The molecular formula of the compound is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 372.42 g/mol. The presence of functional groups such as sulfonyl and pyrimidine enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

Research has indicated that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate exhibit significant enzyme inhibitory activity, particularly against:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and inhibitors can be beneficial in treating conditions like Alzheimer's disease.
  • Urease : Inhibition of urease is important for managing urinary tract infections and certain gastrointestinal disorders.

A study reported that several synthesized compounds demonstrated strong AChE inhibition, with IC50 values ranging from 0.63 to 6.28 µM, indicating potential therapeutic applications in neurodegenerative diseases .

Antibacterial Activity

The compound's antibacterial properties have been evaluated against various bacterial strains. Notably, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. The structure-function relationship indicates that the pyrimidine and sulfonamide moieties contribute significantly to the antibacterial efficacy .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The pyrimidine moiety may facilitate binding to nucleic acids, while the pyran ring enhances interactions with protein targets. Such interactions could modulate biological pathways, leading to the observed pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Studies : Compounds structurally related to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran were tested against various bacterial strains, showing notable activity patterns that suggest a broad spectrum of antimicrobial action .
  • Enzyme Inhibition Studies : Research highlighted the importance of specific functional groups in enhancing enzyme inhibition. For instance, derivatives containing sulfonamide functionalities exhibited significant urease inhibition, which could lead to new therapeutic agents for treating infections caused by urease-producing bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Compound APyran + PyrimidineAChE Inhibitor0.63
Compound BSulfonamideUrease Inhibitor1.13
Compound CPyrimidineAntibacterial2.14

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsReference Source
SolventDichloromethane, ethanol, or DMF
Temperature0–80°C (depending on step)
CatalystsDMAP, HOBt for esterification

Yields (60–85%) depend on rigorous purification via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound validated?

Q. Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks (e.g., pyran carbonyl at δ ~170 ppm, pyrimidine protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Key peaks for C=O (1650–1750 cm1^{-1}) and S-O (1150–1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~487.12) .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent ModificationObserved Effect on ActivitySource
4-Fluorobenzoate (Analog)Enhanced enzyme inhibition
4-Chlorobenzoate (Analog)Increased cytotoxicity
Pyrrolidine-1-sulfonyl Improved solubility and target binding

The pyrrolidine sulfonyl group enhances interaction with charged residues in enzyme active sites, while halogenated benzoates improve lipophilicity and membrane permeability .

Advanced: What experimental approaches resolve contradictions in reported biological data?

Q. Strategies :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Substituent Cross-Comparison : Test analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate substituent effects .

Example : Discrepancies in cytotoxicity may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .

Advanced: What is the mechanistic basis for its enzyme inhibitory activity?

Q. Proposed Mechanism :

  • The pyrimidine-sulfanylmethyl group binds to cysteine residues in enzyme active sites via disulfide exchange .
  • The pyrrolidine sulfonyl moiety interacts with positively charged residues (e.g., lysine/arginine), enhancing binding affinity (Ki_i values ~50–200 nM in kinase assays) .
  • Validation : Competitive inhibition confirmed via Lineweaver-Burk plots .

Advanced: How can reaction conditions be optimized for scaling up synthesis without compromising yield?

Q. Optimization Strategies :

ParameterIndustrial ApproachLab-Scale Method
SolventSwitch to ethanol (recyclable)Dichloromethane
CatalysisUse immobilized catalysts (e.g., polymer-supported DMAP)Homogeneous catalysts
WorkupContinuous flow reactorsBatch processing

Process analytical technology (PAT) monitors reaction progress in real time .

Advanced: What analytical methods address stability challenges under physiological conditions?

Q. Stability Assessment :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The compound is stable at pH 7.4 but hydrolyzes rapidly in acidic conditions (t1/2_{1/2} < 2 hr at pH 2) .
  • Thermal Stability : DSC/TGA reveals decomposition above 150°C, requiring storage at –20°C .

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